Ethyl 2-cyano-3,3-diphenylpentanoate
CAS No.: 55417-52-2
Cat. No.: VC19613805
Molecular Formula: C20H21NO2
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55417-52-2 |
|---|---|
| Molecular Formula | C20H21NO2 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | ethyl 2-cyano-3,3-diphenylpentanoate |
| Standard InChI | InChI=1S/C20H21NO2/c1-3-20(16-11-7-5-8-12-16,17-13-9-6-10-14-17)18(15-21)19(22)23-4-2/h5-14,18H,3-4H2,1-2H3 |
| Standard InChI Key | ZSUDSIFYBDBEED-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-cyano-3,3-diphenylpentanoate belongs to the class of cyanoacrylates, with a molecular formula of C₂₀H₂₁NO₂ and a molecular weight of 307.4 g/mol. Its IUPAC name, ethyl 2-cyano-3,3-diphenylpentanoate, reflects the esterified pentanoic acid backbone substituted with a cyano group at position 2 and two phenyl groups at position 3. The compound’s structure is critical to its reactivity and function, particularly in UV absorption (Fig. 1).
Molecular Geometry and Spectroscopic Data
The compound’s canonical SMILES string, CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC, illustrates the branching pattern and substituents. Infrared (IR) spectroscopy reveals characteristic peaks for the nitrile group (~2253 cm⁻¹) and ester carbonyl (~1734 cm⁻¹) . Nuclear magnetic resonance (NMR) data further confirm the structure, with distinct signals for the ethyl ester protons (δ 1.12–1.24 ppm) and aromatic protons (δ 7.24–7.98 ppm) .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁NO₂ | |
| Molecular Weight | 307.4 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| LogP (Partition Coeff.) | Estimated 2.68 (similar analogs) |
Synthetic Methodologies
Condensation Reaction with Sodium Bicarbonate
A patented method (CN104672107A) describes the synthesis of related cyanoacrylates using benzophenone and ethyl cyanoacetate in cyclohexane, catalyzed by sodium bicarbonate . The reaction proceeds at 102–104°C for 16–18 hours, with water removed via azeotropic distillation to drive the equilibrium toward product formation. This approach achieves high yields (exact yield unspecified) by avoiding side reactions associated with strong bases, which can degrade the cyano group .
Michael Addition with Iodine/K₂CO₃
Ren and Cai (2011) demonstrated the utility of I₂/K₂CO₃ in catalyzing Michael additions of active methylene compounds to α,β-unsaturated ketones . While their study focused on chalcone derivatives, the methodology is applicable to synthesizing ethyl 2-cyano-3,3-diphenylpentanoate. The reaction occurs at room temperature in methanol, yielding 70–85% of product after column chromatography .
Table 2: Comparison of Synthetic Routes
| Method | Catalyst | Temperature | Time (h) | Yield | Advantages |
|---|---|---|---|---|---|
| Condensation | NaHCO₃ | 102–104°C | 16–18 | High | Mild conditions, minimal side reactions |
| Michael Addition | I₂/K₂CO₃ | Room temp. | 2–4 | 70–85% | Fast, eco-friendly catalyst |
Industrial and Research Applications
Ultraviolet Light Absorption
Ethyl 2-cyano-3,3-diphenylpentanoate is a precursor to UV absorbers that protect polymers and coatings from photodegradation. Its conjugated system absorbs UV-B (280–315 nm) and UV-A (315–400 nm) radiation, dissipating energy as heat and preventing bond cleavage in substrates like polyethylene and polypropylene.
Recent Advances and Future Directions
Recent studies emphasize green chemistry approaches, such as solvent-free reactions or biodegradable catalysts, to improve the sustainability of cyanoacrylate synthesis . Computational modeling is also being leveraged to predict optimal substituents for enhanced UV absorption.
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